ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound is a multifunctional heterocyclic derivative combining a cyclopenta[b]thiophene core with indole and 4-nitrophenylformamide substituents. Its structure features:
- Cyclopenta[b]thiophene backbone: A five-membered cyclopentane ring fused with a thiophene ring, providing a rigid aromatic scaffold.
The compound’s design suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor antagonist, given its structural resemblance to bioactive thiophene and indole derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O6S2/c1-2-39-29(36)26-21-7-5-9-23(21)41-28(26)31-25(34)17-40-24-16-32(22-8-4-3-6-20(22)24)15-14-30-27(35)18-10-12-19(13-11-18)33(37)38/h3-4,6,8,10-13,16H,2,5,7,9,14-15,17H2,1H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKVSWSFHOPSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfanyl Acetamido Linker Formation
The sulfanyl acetamido bridge is constructed via nucleophilic substitution or thiol-ene coupling:
Synthesis of 2-Chloroacetamide Intermediate:
- The cyclopenta[b]thiophene amine is reacted with chloroacetyl chloride in dichloromethane at 0°C, yielding 2-chloro-N-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)acetamide.
Thiol Coupling:
Final Esterification and Purification
The carboxylic acid intermediate (from hydrolysis of the nitrile group on the cyclopenta[b]thiophene) is esterified with ethanol in the presence of sulfuric acid.
Esterification Protocol:
- The acid (1.0 mmol) is refluxed with ethanol (10 mL) and concentrated H₂SO₄ (0.1 mL) for 6 hours.
- The crude product is purified via recrystallization (ethanol/water), yielding the title compound as a crystalline solid.
Analytical Validation
Spectroscopic Data:
| Parameter | Value | Source |
|---|---|---|
| IR (C=O stretch) | 1720–1740 cm⁻¹ | |
| ¹H NMR (COOEt) | δ 4.30–4.40 (q, 2H), δ 1.35–1.40 (t, 3H) | |
| Mass (M+H) | 606.7 m/z |
Chromatographic Purity:
Challenges and Optimization
Epoxidation Risks:
Stereochemical Control:
Industrial Scalability Considerations
Chemical Reactions Analysis
Ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes several types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen or the sulfanyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Binding to Receptors: The indole moiety allows the compound to bind to various receptors, modulating their activity.
Inhibition of Enzymes: The compound can inhibit specific enzymes involved in biological pathways, leading to altered cellular functions.
Modulation of Signaling Pathways: The compound can affect signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
Table 2: Activity Comparison
Key Findings :
- The target compound’s indole-sulfanylacetamido linker may enhance binding to hydrophobic pockets in receptors like PAFR, similar to cyclopentathiophene-based antagonists .
- Derivatives lacking nitro groups (e.g., phenylthioureido analogs ) show weaker anti-inflammatory activity, suggesting the nitro group’s role in redox modulation or hydrogen bonding .
Physicochemical Properties
- logP : Estimated logP ~3.5 (higher than benzylpiperidine analogs due to the hydrophobic indole and nitroaryl groups), suggesting moderate membrane permeability.
- Solubility: The 4-nitro group may reduce aqueous solubility compared to non-nitrated derivatives .
Therapeutic Potential vs. Analogs
- PAFR Antagonism : The cyclopentathiophene core aligns with Boehringer Ingelheim’s PAFR antagonists for ocular diseases , whereas benzo[b]thiophene derivatives target acetylcholinesterase .
- Toxicity Profile : Nitro-containing compounds may exhibit higher cytotoxicity than fluoro-biphenyl derivatives .
Biological Activity
Ethyl 2-{2-[(1-{2-[(4-nitrophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. Its unique structure, incorporating various functional groups and heterocyclic rings, positions it as a candidate for therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The compound features a cyclopentathiophene core, an indole moiety, and a nitrophenyl formamide group. This structural diversity may confer a range of biological activities through interactions with specific molecular targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, compounds targeting the CXCR4 receptor have shown promise in hindering cancer metastasis by disrupting chemokine signaling pathways .
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Similar compounds have been evaluated for their efficacy against various bacterial strains and fungi. The presence of the nitrophenyl group is often associated with enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes .
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, modulating their activity. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced cell proliferation in cancerous tissues.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, one study reported that a structurally similar compound reduced viability in breast cancer cells by inducing oxidative stress and activating apoptotic pathways .
In Vivo Studies
Animal studies have further supported the anticancer potential of related compounds. Mice treated with similar derivatives exhibited significant tumor regression compared to control groups. This underscores the need for further investigation into the pharmacokinetics and bioavailability of this compound in therapeutic contexts.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Indole + Triazole | Anticancer |
| Compound B | Benzothiophene | Antimicrobial |
| Ethyl Compound | Cyclopentathiophene + Indole + Nitrophenyl | Anticancer & Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
